molecular formula C8H9BrN2O3S B14809663 5-Bromo-4-cyclopropoxypyridine-2-sulfonamide

5-Bromo-4-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14809663
M. Wt: 293.14 g/mol
InChI Key: HRUBAMQFIGTHGV-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is particularly interesting due to its unique structure, which includes a bromine atom, a cyclopropoxy group, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclopropoxypyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of low-cost commodity chemicals, making it a cost-effective process.

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, is scaled up using optimized synthetic routes. These methods ensure high yields and purity of the final product. The process often involves the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

5-Bromo-4-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes or pathways, leading to the desired biological or chemical outcome. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C8H9BrN2O3S

Molecular Weight

293.14 g/mol

IUPAC Name

5-bromo-4-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H9BrN2O3S/c9-6-4-11-8(15(10,12)13)3-7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

HRUBAMQFIGTHGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2Br)S(=O)(=O)N

Origin of Product

United States

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